molecular formula C6H8ClNOS B12352316 2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride

2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride

Cat. No.: B12352316
M. Wt: 177.65 g/mol
InChI Key: RNJUEQIEGMCUJF-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarboxaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldoxime through a reaction with hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine, which can be converted to this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiophene derivatives.

    Substitution: The aminium chloride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various thiophene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride involves its interaction with molecular targets in biological systems. The thiophene ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: A related compound with similar chemical properties but different applications.

    Thiophene-2-carboxaldehyde: Another thiophene derivative used in organic synthesis.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl)azanium;chloride

InChI

InChI=1S/C6H7NOS.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H

InChI Key

RNJUEQIEGMCUJF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C[NH3+].[Cl-]

Origin of Product

United States

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